Cas no 2981-10-4 (1-(Cyclohex-1-en-1-yl)piperidine)
1-(Cyclohex-1-en-1-yl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(Cyclohex-1-en-1-yl)piperidine
- 1-(Cyclohexen-1-yl)piperidine
- 1-(1-Cyclohexen-1-yl)piperidine
- 1-(1-cyclohexenyl)piperidine
- 1-(1-piperidino)cyclohexene
- 1-(cyclohex-1-enyl)-piperidine
- 1-piperidino-1-cyclohexene
- 1-piperidino-cyclohexene
- cyclohex-1-enylpiperidine
- N-(1-Cyclohexen-1-yl)piperidine
- N-(1-cyclohexene-1-yl)piperidine
- N-(1-Cyclohexenyl)piperidine
- PIPERIDINE,1-(1-CYCLOHEXEN-1-YL)
- Piperidine, 1-(cyclohexenyl)-
- AKOS015897876
- 1-Cyclohex-1-enyl-piperidine
- 56361-81-0
- 1-(1-Piperidinyl)cyclohex-1-ene
- MFCD00014643
- FT-0658067
- 1-(1-Piperidinyl)cyclohexene
- AS-40164
- 1-Piperidine, 1-(cyclohexenyl)-
- NS00113779
- KPVMGWQGPJULFL-UHFFFAOYSA-N
- SCHEMBL497507
- CS-0450683
- 5-20-02-00048 (Beilstein Handbook Reference)
- 1-Cyclohexen-1-ylpiperidine
- SB41090
- A820059
- 1-(Cyclohex-1-enyl)piperidine
- DTXSID70952249
- EV49787M4Y
- PIPERIDINE, 1-(1-CYCLOHEXEN-1-YL)-
- 2981-10-4
- 1-cyclohexenylpiperidine
- Cyclohexenylpiperidine
- CAA98110
- 1-Piperidinocyclohexene
- 1-Piperidinylcyclohexene
- BRN 0113990
- 1-(1-cyclohexen-1-yl)-piperidin
- 622-974-1
-
- MDL: MFCD00014643
- Inchi: 1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2
- InChI Key: KPVMGWQGPJULFL-UHFFFAOYSA-N
- SMILES: N1(C2=CCCCC2)CCCCC1
- BRN: 113990
Computed Properties
- Exact Mass: 165.15200
- Monoisotopic Mass: 165.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3
- Topological Polar Surface Area: 3.2
Experimental Properties
- Color/Form: liquid
- Density: 0.978
- Boiling Point: 120-122°C 16mm
- Flash Point: 120-122°C/16mm
- Refractive Index: 1.5140
- PSA: 3.24000
- LogP: 2.86810
- Solubility: Not available
1-(Cyclohex-1-en-1-yl)piperidine Security Information
- Hazard Category Code: R22: harmful if swallowed. R36/38: irritating to eyes and skin.
- Safety Instruction: S26-S36/37/39
- RTECS:TM6510000
- Risk Phrases:R22; R36/38
- Safety Term:S26;S36/37/39
- Storage Condition:Cold storage (+4 ° C)
1-(Cyclohex-1-en-1-yl)piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Cyclohex-1-en-1-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180279-500g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 95% | 500g |
$611 | 2021-08-05 | |
| Chemenu | CM180279-500g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 95% | 500g |
$611 | 2023-01-09 | |
| Apollo Scientific | OR936208-25g |
1-(1-Piperidino)cyclohexene |
2981-10-4 | 95% | 25g |
£145.00 | 2025-02-21 | |
| abcr | AB177234-5 g |
1-(1-Cyclohexen-1-yl)piperidine, 97%; . |
2981-10-4 | 97% | 5g |
€71.00 | 2023-05-07 | |
| abcr | AB177234-25 g |
1-(1-Cyclohexen-1-yl)piperidine, 97%; . |
2981-10-4 | 97% | 25g |
€182.00 | 2023-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KZ262-1g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 96% | 1g |
¥184.0 | 2022-07-28 | |
| eNovation Chemicals LLC | D955186-5g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 97% | 5g |
$150 | 2023-09-04 | |
| Alichem | A129005326-25g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 95% | 25g |
$370.22 | 2023-09-02 | |
| Alichem | A129005326-500g |
1-(Cyclohex-1-en-1-yl)piperidine |
2981-10-4 | 95% | 500g |
$659.53 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L00335-25g |
1-(1-Cyclohexen-1-yl)piperidine, 97% |
2981-10-4 | 97% | 25g |
¥2310.00 | 2023-03-24 |
1-(Cyclohex-1-en-1-yl)piperidine Suppliers
1-(Cyclohex-1-en-1-yl)piperidine Related Literature
-
Leif A. K?rte,Sebastian Blomeyer,Shari Heidemeyer,Jan Hendrick Nissen,Andreas Mix,Beate Neumann,Hans-Georg Stammler,Norbert W. Mitzel Dalton Trans. 2016 45 17319
-
2. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindolesDenis W. Clack,Anthony H. Jackson,Noojaree Prasitpan,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 2 1982 909
Additional information on 1-(Cyclohex-1-en-1-yl)piperidine
Chemical Profile of 1-(Cyclohex-1-en-1-yl)piperidine (CAS No. 2981-10-4)
1-(Cyclohex-1-en-1-yl)piperidine, identified by its Chemical Abstracts Service (CAS) number 2981-10-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative exhibits a unique structural framework that has garnered considerable attention due to its potential biological activities and synthetic utility. The compound’s molecular structure combines a cyclohexene moiety with a piperidine ring, creating a scaffold that is both structurally intriguing and pharmacologically relevant.
The chemical entity 1-(Cyclohex-1-en-1-yl)piperidine belongs to the class of heterocyclic amines, which are widely recognized for their role in the development of various therapeutic agents. The presence of the cyclohexene ring introduces a degree of flexibility and conformational diversity, while the piperidine nitrogen provides a site for hydrogen bonding interactions, which are critical for binding to biological targets. This combination makes the compound a promising candidate for further exploration in drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between 1-(Cyclohex-1-en-1-yl)piperidine and biological macromolecules. Studies have indicated that the compound’s structural features may facilitate binding to enzymes and receptors involved in various disease pathways. For instance, preliminary computational analyses suggest that the compound could interact with proteins implicated in neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. These findings align with the growing interest in developing small-molecule modulators that target neurodegenerative pathways.
In addition to its potential therapeutic applications, 1-(Cyclohex-1-en-1-yl)piperidine has shown promise as a building block in synthetic chemistry. Its unique structural motif allows for facile functionalization at multiple positions, enabling the construction of more complex derivatives with tailored properties. Researchers have leveraged this versatility to develop novel analogs that exhibit enhanced pharmacological profiles. For example, modifications at the cyclohexene ring have been explored to optimize solubility and metabolic stability, while alterations at the piperidine nitrogen have been investigated to improve binding affinity.
The synthesis of 1-(Cyclohex-1-en-1-yl)piperidine has been optimized through various methodologies, including catalytic hydrogenation and nucleophilic substitution reactions. These synthetic routes highlight the compound’s accessibility and scalability, which are essential factors for its consideration in industrial applications. Recent publications have reported improved yields and reduced byproduct formation through novel catalytic systems, underscoring the ongoing efforts to refine its production process.
From a pharmacological perspective, 1-(Cyclohex-1-en-1-yl)piperidine has been evaluated in several preclinical models to assess its biological activity. Initial studies have revealed that the compound exhibits moderate affinity for certain serotonin receptors, suggesting potential utility as an antidepressant or anxiolytic agent. Furthermore, its interaction with other neurotransmitter systems has been explored, providing insights into its mechanism of action. These findings contribute to the broader understanding of how piperidine-based compounds modulate central nervous system function.
The role of 1-(Cyclohex-1-en-1-yl)piperidine in medicinal chemistry is further underscored by its incorporation into more complex drug candidates. By serving as a core structure, it enables the development of molecules with enhanced efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of this compound’s potential, leading to several patents and ongoing clinical trials investigating related derivatives.
As research continues to evolve, new methodologies for studying 1-(Cyclohex-1-en-1-yl)piperidine are being developed. Techniques such as high-throughput screening (HTS) and structure-based drug design (SBDD) are being employed to identify new applications for this compound. These approaches not only enhance our understanding of its biological effects but also pave the way for innovative therapeutic strategies.
The environmental impact of synthesizing and utilizing 2981-10-4 is also a critical consideration in modern pharmaceutical research. Sustainable practices are being integrated into synthetic protocols to minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize reaction conditions, ensuring that the production of this compound aligns with global efforts toward environmental responsibility.
In conclusion, (CAS No: 2981–10–4) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic versatility and biological activity, make it a valuable asset in drug discovery efforts. As scientific understanding advances, further exploration of this compound is expected to yield novel insights and therapeutic breakthroughs.
2981-10-4 (1-(Cyclohex-1-en-1-yl)piperidine) Related Products
- 1125-99-1(1-Pyrrolidino-1-cyclohexene)
- 101012-79-7(Piperidine,1-(3,3,5-trimethyl-1-cyclohexen-1-yl)-4-[3-[1-(3,5,5-trimethyl-1-cyclohexen-1-yl)-4-piperidinyl]propyl]-(9CI))
- 7326-44-5(1-azetidinocyclohexene)
- 6391-47-5(2H-Quinolizine,1,3,4,6,7,8-hexahydro-)
- 1614-92-2(Piperidine,1-(1-cyclopenten-1-yl)-)
- 823178-46-7(1-Cyclohepten-1-amine, N,N-dipentyl-)
- 62372-48-9(1-Cyclohexen-1-amine, N-butyl-N-ethyl-)
- 153616-85-4(Aziridine,1-(1-cyclohexen-1-yl)-)
- 53516-56-6(Piperidine, 1-(1-cyclohexen-1-yl)-2-methyl-)
- 61296-09-1(Piperidine, 4,4'-(1,3-propanediyl)bis[1-(1-cyclohexen-1-yl)-)